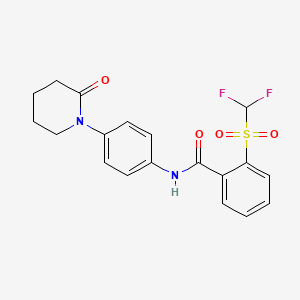

2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DFB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Scientific Research Applications

Anticoagulant Development

This compound is structurally related to Apixaban , a potent and selective inhibitor of blood coagulation factor Xa . It’s used in the development of new anticoagulant drugs, which are critical for preventing thrombosis in conditions like atrial fibrillation, deep vein thrombosis, and pulmonary embolism.

Pharmacological Research

The compound serves as a reference material for pharmacological studies, particularly in understanding the metabolism and action of related drugs . It helps in the identification of potential side effects and interactions with other medications.

Analytical Method Development

Researchers utilize this compound to develop and validate analytical methods. These methods are crucial for the quality control of pharmaceuticals, ensuring that the active ingredients are present in the correct amounts and free from harmful impurities .

Medicinal Chemistry

The compound is involved in medicinal chemistry research to design new drugs with improved efficacy and reduced side effects. It serves as a lead compound for the synthesis of new chemical entities with potential therapeutic applications .

Bioavailability Studies

It’s used in studies to determine the oral bioavailability of related drugs. Understanding how a drug is absorbed, distributed, metabolized, and excreted is vital for drug development .

Coagulation Pathway Investigation

The compound aids in the investigation of the coagulation pathway. By inhibiting factor Xa, researchers can study the effects of this inhibition on blood clot formation and identify potential therapeutic targets .

Toxicology Reference Material

As a toxicology reference material, it’s used to study the toxic effects and safety profile of related compounds. This is important for the development of drugs that are not only effective but also safe for long-term use .

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the blood coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a necessary step in blood clot formation.

Mode of Action

The compound interacts with Factor Xa through a process known as competitive inhibition . It binds to the active site of Factor Xa, preventing the enzyme from interacting with its natural substrates and thereby inhibiting its activity .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This results in a decrease in thrombin generation and ultimately inhibits the formation of blood clots.

Result of Action

The inhibition of Factor Xa and the subsequent disruption of the blood coagulation cascade can lead to a reduction in blood clot formation . This could potentially be beneficial in conditions where there is an increased risk of clot formation, such as in certain cardiovascular diseases.

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O4S/c20-19(21)28(26,27)16-6-2-1-5-15(16)18(25)22-13-8-10-14(11-9-13)23-12-4-3-7-17(23)24/h1-2,5-6,8-11,19H,3-4,7,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGQXKFAZOWANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905574.png)

![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)

![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)

![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)

![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)